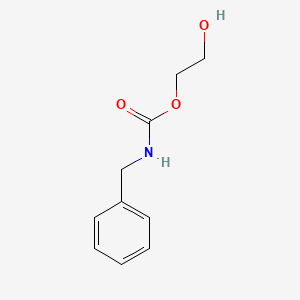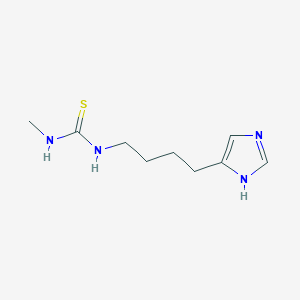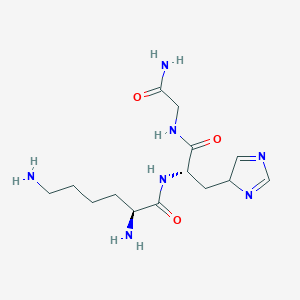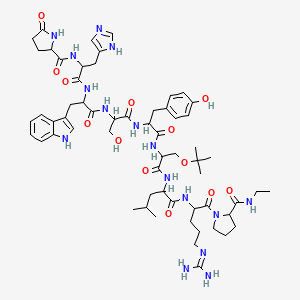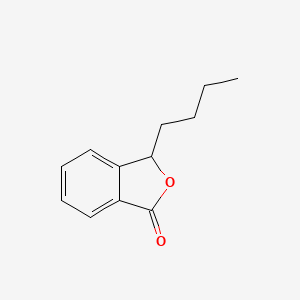
Butylphthalide
描述
Butylphthalide (3-n-butylphthalide or NBP) is one of the chemical constituents in celery oil, along with sedanolide, which is primarily responsible for the aroma and taste of celery . Studies in animal models suggest that butylphthalide may be useful for the treatment of hypertension and may have neuroprotective effects .
Synthesis Analysis
While specific details on the synthesis of Butylphthalide were not found, it’s known that Butylphthalide is one of the chemical constituents in celery oil . More research would be needed to provide a detailed synthesis analysis.
Chemical Reactions Analysis
Butylphthalide has been used in trials studying the prevention of Restenosis . It has been found to have a role in different pathophysiological processes in the treatment of ischemic stroke, including antioxidants, anti-inflammatory, anti-apoptotic, anti-thrombosis, and mitochondrial protection .
Physical And Chemical Properties Analysis
Butylphthalide has a molar mass of 190.242 g·mol−1 and appears as a clear oily liquid . More specific physical and chemical properties were not found in the search results.
科学研究应用
-
Secondary Prevention of Stroke
- Scientific Field : Neurology
- Application Summary : NBP has been widely used for treating acute ischemic stroke in China and shows a great clinical effect . It plays a role in different pathophysiological processes in the treatment of ischemic stroke, including antioxidants, anti-inflammatory, anti-apoptotic, anti-thrombosis, and mitochondrial protection .
- Methods of Application : In a study, patients with ischemic stroke were allocated to one of two parallel treatment groups: (1) butylphthalide group: 0.2 g of butylphthalide capsules three times daily plus routine treatment; (2) control group: routine treatment . Treatment duration is 90 consecutive days or more .
- Results : The primary outcome is recurrence rate of stroke within 1 month, 3 months, 6 months and 1 year in butylphthalide group and control group .
-
Acute Ischemic Stroke
- Scientific Field : Neurology
- Application Summary : NBP may play a neuroprotective role by acting on multiple active targets in patients with acute ischemic stroke receiving reperfusion therapy .
- Methods of Application : In a randomized clinical trial, patients with acute ischemic stroke were randomized to NBP or placebo .
- Results : The proportion of patients achieving a favorable outcome based on the 90-day modified Rankin Scale score was significantly higher in the butylphthalide group compared with the placebo group .
-
Neuroprotection
- Scientific Field : Neurology
- Application Summary : NBP has been demonstrated as an efficient and effective therapy for ischemic stroke . It has a series of pharmacologic mechanisms including reconstructing microcirculation, protecting mitochondrial function, inhibiting oxidative stress, inhibiting neuronal apoptosis, etc .
- Methods of Application : NBP is administered to patients with acute ischemic stroke .
- Results : NBP has been found to be effective in treating acute ischemic stroke and may play a neuroprotective role by acting on multiple active targets .
-
Antioxidants
- Scientific Field : Pharmacology
- Application Summary : NBP has been found to mitigate oxidative stress and inflammation, thereby conferring neuroprotective benefits in many central nervous system diseases .
- Methods of Application : NBP is administered to patients suffering from diseases where oxidative stress and inflammation play a significant role .
- Results : NBP has been found to effectively reduce oxidative stress and inflammation in patients, thereby improving their condition .
-
Anti-Inflammatory
- Scientific Field : Immunology
- Application Summary : NBP has been found to have significant anti-inflammatory properties . It has been used to treat conditions where inflammation plays a significant role .
- Methods of Application : NBP is administered to patients suffering from diseases where inflammation plays a significant role .
- Results : NBP has been found to effectively reduce inflammation in patients, thereby improving their condition .
-
Anti-Apoptotic
- Scientific Field : Cell Biology
- Application Summary : NBP has been found to inhibit nerve cell apoptosis, thereby conferring neuroprotective benefits in many central nervous system diseases .
- Methods of Application : NBP is administered to patients suffering from diseases where nerve cell apoptosis plays a significant role .
- Results : NBP has been found to effectively inhibit nerve cell apoptosis in patients, thereby improving their condition .
-
Treatment of Dementia
- Scientific Field : Neurology
- Application Summary : NBP has been used for treating poststroke cognitive impairment and has shown a great clinical effect . It has been found to improve the learning and memory ability of dementia patients .
- Methods of Application : In a study, patients with dementia were given NBP treatment and their cognitive abilities were assessed over a period of time .
- Results : The primary outcome is the improvement in the cognitive abilities of the patients after the treatment .
-
Treatment of Alzheimer’s Disease
- Scientific Field : Neurology
- Application Summary : NBP has been found to improve synaptic and dendritic spine plasticity and ameliorate neurite pathology in Alzheimer’s disease mouse model and cultured hippocampal neurons . It also improves cognitive impairment and reduces amyloid-β in a transgenic model of Alzheimer’s Disease .
- Methods of Application : Alzheimer’s disease models were treated with NBP and their cognitive abilities were assessed .
- Results : NBP treatment significantly improved cognitive abilities and reduced amyloid-β levels in the models .
-
Treatment of Parkinson’s Disease
- Scientific Field : Neurology
- Application Summary : NBP has been found to rescue dopaminergic neurons in Parkinson’s Disease models by inhibiting the NLRP3 inflammasome and ameliorating mitochondrial impairment . It also attenuates neuroinflammation in Parkinson’s Disease models via the cGas/STING Pathway .
- Methods of Application : Parkinson’s disease models were treated with NBP and their cognitive abilities were assessed .
- Results : NBP treatment significantly improved cognitive abilities and reduced neuroinflammation in the models .
-
Treatment of Vascular Dementia
- Scientific Field : Neurology
- Application Summary : NBP has been found to improve the learning and memory ability of vascular dementia rats by attenuating pyroptosis via TLR-4/NF-κB Signaling Pathway . It also treats severe cognitive dysfunction syndrome caused by the hypoperfusion of brain tissue during cerebrovascular disease .
- Methods of Application : Vascular dementia models were treated with NBP and their cognitive abilities were assessed .
- Results : NBP treatment significantly improved cognitive abilities and reduced pyroptosis in the models .
-
Treatment of Cognitive Impairment
- Scientific Field : Neurology
- Application Summary : NBP has been found to reduce cognitive deficits and alleviate neuropathology in cognitive impairment models .
- Methods of Application : Cognitive impairment models were treated with NBP and their cognitive abilities were assessed .
- Results : NBP treatment significantly improved cognitive abilities and reduced neuropathology in the models .
-
Treatment of Neurodegenerative Diseases
- Scientific Field : Neurology
- Application Summary : NBP has been found to have a therapeutic effect for neurodegenerative diseases .
- Methods of Application : Neurodegenerative disease models were treated with NBP and their cognitive abilities were assessed .
- Results : NBP treatment significantly improved cognitive abilities in the models .
-
Anti-Cancer Activity
- Scientific Field : Oncology
- Application Summary : NBP has demonstrated anti-cancer activities. It has been found to target PD-1/PD-L1 signaling in lung cancer, presenting anti-cancer activity .
- Methods of Application : In a study, the effect of NBP on PD-L1 signaling and the progression of lung cancer was explored .
- Results : NBP treatment significantly repressed the proliferation of lung cancer cells in vitro. Tumorigenicity analysis in nude mice showed that the tumor volume and tumor weight were attenuated by the treatment of NBP .
-
Anti-Tumor Activity
- Scientific Field : Oncology
- Application Summary : NBP has been found to have anti-tumor properties. It has been used in the synthesis of biologically active natural products .
- Methods of Application : NBP is used in the synthesis of natural products and their analogs .
- Results : The application of 3-substituted phthalides as a precursor for the synthesis of natural products and their analogs has been discussed .
-
Anti-Angiogenesis
- Scientific Field : Pharmacology
- Application Summary : NBP has been found to promote angiogenesis in ischemic stroke models through upregulating autocrine and paracrine sonic hedgehog .
- Methods of Application : Ischemic stroke models were treated with NBP and their cognitive abilities were assessed .
- Results : NBP treatment significantly stimulated angiogenesis by inducing massive production of angiogenic growth factors VEGFA and CD31 in both in vitro and in vivo models of ischemic stroke .
-
Anti-Metastasis
- Scientific Field : Oncology
- Application Summary : NBP has been found to have anti-metastasis properties. It has been used in the treatment of lung cancer .
- Methods of Application : Lung cancer models were treated with NBP and their cognitive abilities were assessed .
- Results : NBP treatment significantly repressed the proliferation of lung cancer cells in vitro .
-
Anti-Proliferation
- Scientific Field : Cell Biology
- Application Summary : NBP has been found to have anti-proliferation properties. It has been used in the treatment of lung cancer .
- Methods of Application : Lung cancer models were treated with NBP and their cognitive abilities were assessed .
- Results : NBP treatment significantly repressed the proliferation of lung cancer cells in vitro .
安全和危害
未来方向
Butylphthalide is widely used for treating acute ischemic stroke in China and shows a great clinical effect . A multicenter, prospective real-world trial is being conducted to confirm the role of Butylphthalide in secondary stroke prevention . This trial aims to expand the scope of application of Butylphthalide soft capsules and provide new ideas for enriching the secondary prevention of stroke .
属性
IUPAC Name |
3-butyl-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-7,11H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXMNVQARNZTEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2=CC=CC=C2C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863687 | |
| Record name | 1(3H)-Isobenzofuranone, 3-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless, oily liquid; warm-spicy herbaceous aroma | |
| Record name | 3-n-Butylphthalide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
177.00 to 178.00 °C. @ 15.00 mm Hg | |
| Record name | (S)-3-Butyl-1(3H)-isobenzofuranone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032064 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in water; soluble in oil, soluble (in ethanol) | |
| Record name | 3-n-Butylphthalide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.068-1.074 | |
| Record name | 3-n-Butylphthalide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Butylphthalide | |
CAS RN |
6066-49-5, 3413-15-8 | |
| Record name | Butylphthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6066-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butylphthalide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006066495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butylphthalide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12749 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1(3H)-Isobenzofuranone, 3-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1(3H)-Isobenzofuranone, 3-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-butylphthalide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYLPHTHALIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822Q956KGM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-3-Butyl-1(3H)-isobenzofuranone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032064 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid](/img/structure/B1668045.png)
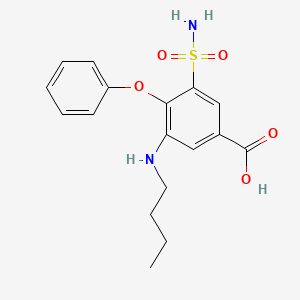
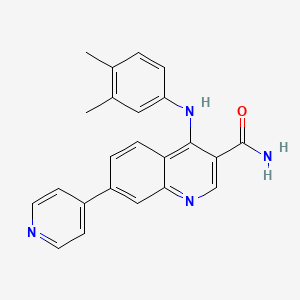
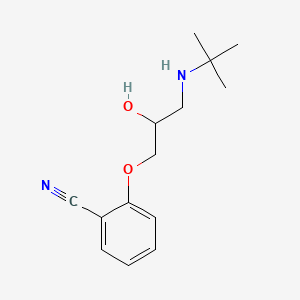
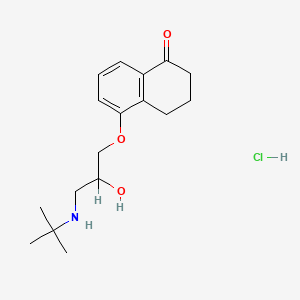
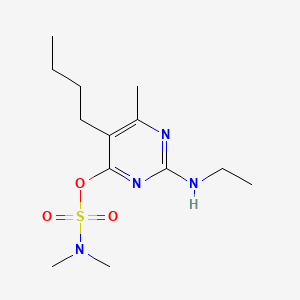
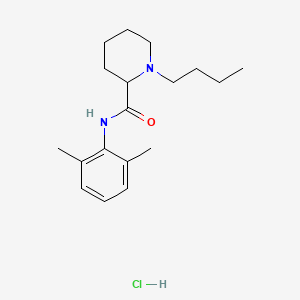
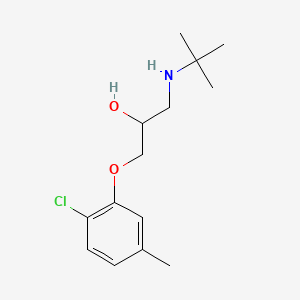
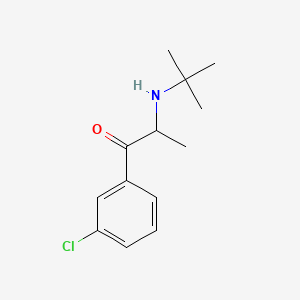
![1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1668064.png)
